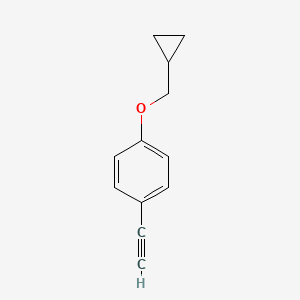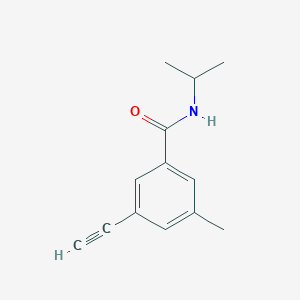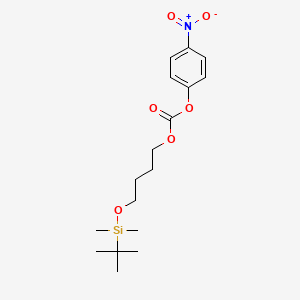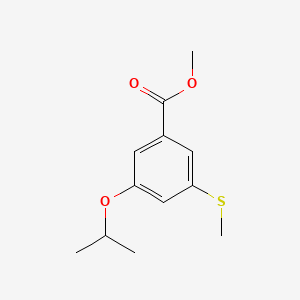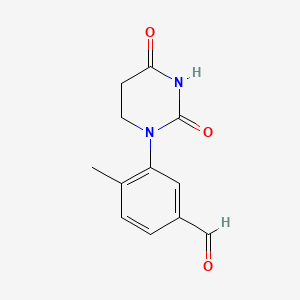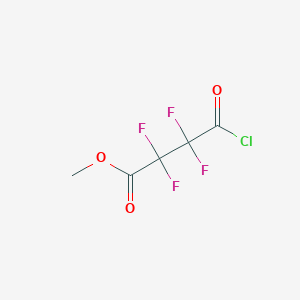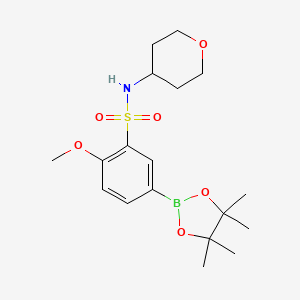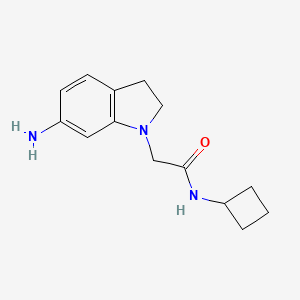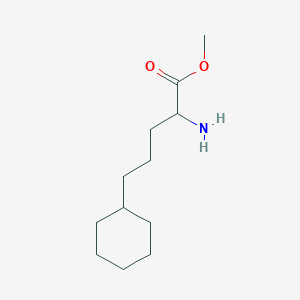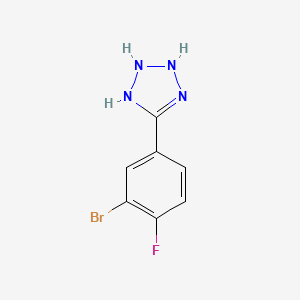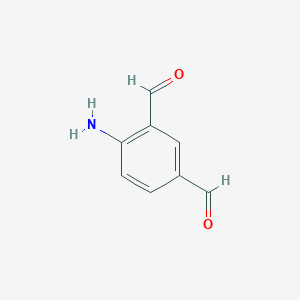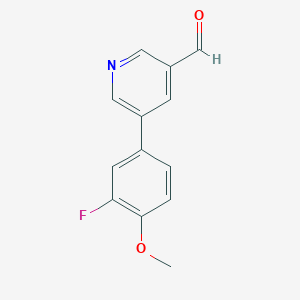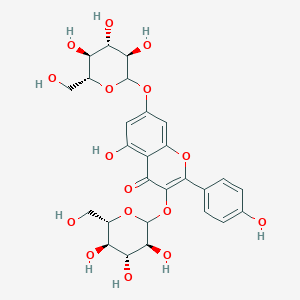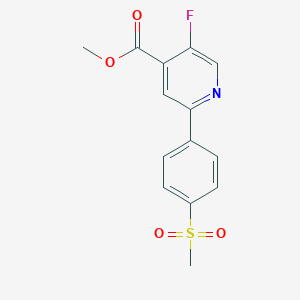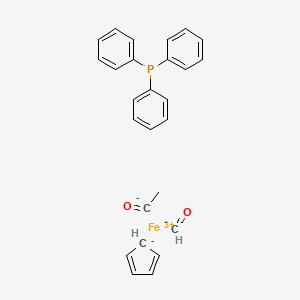
Cyclopenta-1,3-diene;ethanone;iron(3+);methanone;triphenylphosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta-1,3-diene;ethanone;iron(3+);methanone;triphenylphosphane is a complex organometallic compound This compound is notable for its unique structure, which includes a cyclopentadiene ring, ethanone, iron in a +3 oxidation state, methanone, and triphenylphosphane
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;ethanone;iron(3+);methanone;triphenylphosphane typically involves the coordination of cyclopentadiene with iron, followed by the introduction of ethanone, methanone, and triphenylphosphane. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process may involve heating and the use of solvents like tetrahydrofuran (THF) or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopenta-1,3-diene;ethanone;iron(3+);methanone;triphenylphosphane undergoes various chemical reactions, including:
Oxidation: The iron center can be oxidized, altering the compound’s properties.
Reduction: Reduction reactions can convert the iron center to a lower oxidation state.
Substitution: Ligands such as triphenylphosphane can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions typically occur under controlled temperatures and inert atmospheres to maintain stability.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction may produce iron(II) complexes. Substitution reactions can result in a variety of organometallic compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Cyclopenta-1,3-diene;ethanone;iron(3+);methanone;triphenylphosphane has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is employed in the synthesis of fine chemicals and materials, including pharmaceuticals and polymers.
Wirkmechanismus
The mechanism by which cyclopenta-1,3-diene;ethanone;iron(3+);methanone;triphenylphosphane exerts its effects involves the coordination of the iron center with various ligands. This coordination can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadiene: A simpler compound with a similar cyclopentadiene ring structure.
Ferrocene: Contains an iron center coordinated with two cyclopentadienyl rings.
Triphenylphosphane complexes: Various organometallic compounds containing triphenylphosphane ligands.
Uniqueness
Cyclopenta-1,3-diene;ethanone;iron(3+);methanone;triphenylphosphane is unique due to its combination of cyclopentadiene, iron, and triphenylphosphane, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
36548-61-5 |
|---|---|
Molekularformel |
C26H24FeO2P |
Molekulargewicht |
455.3 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;ethanone;iron(3+);methanone;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C5H5.C2H3O.CHO.Fe/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-5-3-1;1-2-3;1-2;/h1-15H;1-5H;1H3;1H;/q;3*-1;+3 |
InChI-Schlüssel |
KYEIFACFJCWDHB-UHFFFAOYSA-N |
Kanonische SMILES |
C[C-]=O.[CH-]=O.[CH-]1C=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


